2-Amino-2-methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-ol
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Overview
Description
2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol is an organic compound that features both an amino group and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol typically involves the reaction of 2-amino-2-methyl-1-propanol with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The amino group can participate in nucleophilic attacks, facilitating the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A simpler analog without the triazole ring.
1H-1,2,4-Triazole: The core structure of the triazole ring present in the compound.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another compound featuring the triazole ring but with different functional groups
Uniqueness
2-Amino-2-methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-ol is unique due to the combination of the amino group and the triazole ring, which imparts distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H14N4O |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-amino-2-methyl-4-(1,2,4-triazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C7H14N4O/c1-7(8,4-12)2-3-11-6-9-5-10-11/h5-6,12H,2-4,8H2,1H3 |
InChI Key |
LYKVQVGNQRIUCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=NC=N1)(CO)N |
Origin of Product |
United States |
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